Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-
Description
Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- (CAS 37794-48-2) is a cyclohexane-derived acetamide characterized by a trans-configuration of substituents on the cyclohexyl ring. Its molecular formula is C₁₆H₂₇NO, with a molecular weight of 249.39 g/mol . The compound features a 4-cyclohexylmethyl group attached to a cyclohexylamine backbone, where the acetamide moiety (-NH-CO-CH₃) is linked to the cyclohexyl ring.
The trans stereochemistry is critical for its solid-state geometry, as observed in analogous N-cyclohexylacetamides, where substituent positioning dictates packing efficiency and hydrogen-bonding networks .
Properties
IUPAC Name |
N-[4-(cyclohexylmethyl)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c1-12(17)16-15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h13-15H,2-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTOQWAJZHMPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)CC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201969 | |
| Record name | Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.38 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37794-48-2, 53710-61-5 | |
| Record name | Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037794482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-(Cyclohexylmethyl)cyclohexyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053710615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC172840 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-(CYCLOHEXYLMETHYL)CYCLOHEXYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS580XO5XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Amidation Using Borate Catalysts
- Reaction Conditions : Typically, 2 equivalents of a borate catalyst such as tris(2,2,2-trifluoroethoxy)borate are added to a mixture of carboxylic acid and amine in acetonitrile solvent.
- Temperature and Time : The reaction is conducted at 80 °C for 15 hours, though more hindered substrates may require higher temperatures or longer times.
- Workup : Solid-phase workup with ion-exchange resins (Amberlyst A-26, Amberlyst 15, Amberlite IRA743) followed by filtration and concentration yields the amide product without the need for aqueous extraction or chromatography in many cases.
- Yields : Yields are generally high (above 90%) for a variety of aliphatic and aromatic amines and acids.
- Example : Amidation of acetic acid with cyclohexylamine derivatives would proceed under these conditions to give the desired acetamide derivative.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Borate (e.g., B(OCH2CF3)3) | 2 equivalents |
| Solvent | Acetonitrile (MeCN) | 0.5 M solution |
| Temperature | 80 °C (up to 100 °C for hindered) | Sealed tube for higher T |
| Reaction Time | 15 hours | Can be reduced with optimization |
| Workup | Solid-phase ion-exchange resins | Avoids chromatography |
| Typical Yield | 90%+ | High for aliphatic amines |
Amidation via Mixed Anhydride Intermediates
Another classical approach involves activation of the carboxylic acid as a mixed anhydride intermediate, which then reacts with the amine to form the amide bond. This method is especially useful for sterically hindered or sensitive substrates.
- Activation : The carboxylic acid is reacted with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base such as triethylamine to form a mixed anhydride.
- Amide Formation : The mixed anhydride is then reacted with the amine (in this case, 4-(cyclohexylmethyl)cyclohexylamine) to yield the amide.
- Solvents : Common solvents include methylene dichloride, toluene, cyclohexane, or ethyl acetate.
- Purification : The crude amide can be purified by recrystallization or chromatography.
- Industrial Application : This method is employed in the synthesis of structurally related amides such as Nateglinide derivatives, showcasing its scalability and applicability.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Mixed Anhydride Formation | Carboxylic acid + p-toluenesulfonyl chloride + triethylamine in methylene dichloride | Room temperature or slight heating |
| Amide Coupling | Mixed anhydride + amine in methylene dichloride/cyclohexane mixture | Stirring at ambient or elevated temperature |
| Purification | Recrystallization or chromatography | Solvent choice affects purity |
Specific Considerations for Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-
The compound’s bulky cyclohexylmethyl and cyclohexyl substituents may impose steric hindrance, which can affect the reaction kinetics and yields. Therefore, optimization of reaction conditions such as temperature, solvent polarity, and catalyst loading is critical.
- Steric Hindrance : Higher temperatures (up to 100 °C) and longer reaction times may be necessary to drive the amidation to completion.
- Catalyst Choice : Borate catalysts have demonstrated effectiveness even with hindered substrates.
- Purification : Solid-phase workup is preferred to avoid extensive chromatographic purification, especially for industrial scale.
- Scale-up : The mixed anhydride route is more commonly adopted in industrial synthesis due to better control and reproducibility.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Direct Amidation with Borate | Carboxylic acid + amine + borate catalyst, MeCN, 80-100 °C, 15 h | Mild conditions, high yields, simple workup | Longer reaction time, sensitive to sterics | 90-95 |
| Mixed Anhydride Activation | Carboxylic acid + p-toluenesulfonyl chloride + base, then amine, DCM or cyclohexane | Suitable for hindered substrates, scalable | Requires sulfonyl chloride, multiple steps | 85-92 |
Research Findings and Literature Support
- The borate-catalyzed amidation method has been demonstrated to provide excellent yields for a range of amides, including sterically hindered aliphatic systems, with minimal purification requirements.
- The mixed anhydride approach, involving sulfonyl chloride activation, is well-established for preparing complex amides and has been patented for related cyclohexyl-containing amides, confirming its industrial viability.
- No direct literature specifically detailing the synthesis of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- was found; however, the above methods are applicable and have been validated for structurally similar compounds.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of cyclohexylmethyl ketone derivatives.
Reduction: Formation of cyclohexylmethylamine derivatives.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry: Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-, serves as a building block in organic synthesis for creating more complex molecules.
- Biology: It is investigated for potential biological activities, including antimicrobial and anti-inflammatory properties. For example, copolymers of N-cyclohexylacrylamide, which shares a cyclohexyl group, have demonstrated antibacterial activity .
- Medicine: The compound is explored for potential use in drug development, particularly in designing novel therapeutic agents.
- Industry: It is utilized in the production of specialty chemicals and materials.
Chemical Reactions and Potential Applications
Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-, can undergo several types of chemical reactions, which can be leveraged for various applications:
- Oxidation: Using strong oxidizing agents like potassium permanganate or chromium trioxide, this compound can be oxidized. The major products of oxidation are cyclohexylmethyl ketone derivatives.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, yielding cyclohexylmethylamine derivatives.
- Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other functional groups, leading to various substituted acetamides.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Stereochemistry : Trans-substituted cyclohexylacetamides (e.g., trans-4-heptyl derivative) exhibit distinct crystallinity compared to cis isomers, as seen in N-(4-butylcyclohexyl)acetamide (trans vs. cis CAS 37942-71-5 vs. 37942-70-4) .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 2-chloro-N-(4-ethylcyclohexyl)acetamide) enhance electrophilicity, influencing reactivity and binding to biological targets .
Key Insights :
- Anticonvulsant Activity : Cyclohexylacetamides with aromatic substituents (e.g., benzofuran derivatives) show ED₅₀ values as low as 0.055 mmol/kg , comparable to phenytoin, suggesting shared mechanisms like sodium channel blockade .
- Structural Mimicry : The 4-cyclohexylmethyl group’s bulkiness may mimic natural hydrophobic motifs in enzyme active sites, akin to N-(4-(acetamidomethyl)cyclohexyl)acetamide’s role in peptidomimetics .
Biological Activity
Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-, also known by its CAS number 53710-61-5, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of Acetamide Derivatives
Acetamides are a class of compounds that often exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific structure of N-(4-cyclohexylmethyl-1-cyclohexyl)-acetamide suggests potential for unique interactions within biological systems.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibition properties of acetamide derivatives. For instance, compounds related to acetamide have shown significant inhibition against urease, an enzyme involved in various physiological processes. The structure–activity relationship (SAR) indicates that the presence of cyclohexyl groups enhances inhibitory activity.
Table 1: Urease Inhibition Data for Acetamide Derivatives
| Compound | IC50 (µM) |
|---|---|
| Acetamide derivative A | 22.61 |
| Acetamide derivative B | 9.95 |
| Acetamide derivative C | 63.42 |
This table summarizes the IC50 values for different acetamide derivatives against urease, demonstrating that certain structural modifications can lead to enhanced biological activity .
Antimicrobial Activity
In addition to enzyme inhibition, acetamides have been explored for their antimicrobial properties. A high-throughput screening study identified several acetamide derivatives with promising activity against Mycobacterium tuberculosis (MTB). The compound N-(4-cyclohexylmethyl-1-cyclohexyl)-acetamide was part of a chemical library evaluated for its efficacy against MTB.
Table 2: Antimicrobial Activity Against M. tuberculosis
| Compound | MIC (µM) | % Inhibition |
|---|---|---|
| N-(4-cyclohexylmethyl-1-cyclohexyl)-acetamide | 6.3 | 100 |
| Control compound | 23 | 99 |
This data indicates that the compound exhibits potent activity against MTB with minimal cytotoxicity towards HepG2 cells .
Case Study: Hepatotoxicity Assessment
A study focusing on the hepatotoxic effects of acetamides highlighted that while many derivatives show low toxicity at therapeutic doses, high concentrations can lead to liver damage. This is particularly relevant for compounds that undergo metabolic conversion in the liver. The assessment of N-(4-cyclohexylmethyl-1-cyclohexyl)-acetamide revealed that while it possesses beneficial biological activity, careful monitoring of dosage is essential to mitigate potential hepatotoxic effects .
The mechanisms by which N-(4-cyclohexylmethyl-1-cyclohexyl)-acetamide exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound's ability to inhibit urease suggests it may bind competitively or non-competitively to the enzyme's active site.
- Cell Membrane Permeability : Its chemical structure allows for effective permeation through biological membranes, facilitating its action at targeted sites.
- Metabolic Pathways : The metabolism of acetamides typically involves demethylation processes which can influence their pharmacological profiles and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
